Ethyl furo[2,3-b]pyridine-3-carboxylate
Description
Ethyl furo[2,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a pyridine ring fused to a furan moiety at the [2,3-b] position. Its molecular formula is C₁₁H₉NO₃, with an ethyl ester group at position 2. This compound serves as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity, electronic properties, and capacity for functionalization. Its applications span anticancer, antimicrobial, and anti-inflammatory research, with activity often linked to interactions with enzymes or receptors involved in disease pathways .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
InChI Key |
BCZPIPPZTDKDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl furo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, which undergoes successive deamination, hydrolysis, and decarboxylation . Another method involves starting with 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid, followed by decarboxylation, reduction, and deamination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl furo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl furo[2,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl furo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
The biological and chemical properties of furo[2,3-b]pyridine derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:
Table 1: Substituent Effects on Bioactivity
| Compound Name | Substituents/Features | Notable Activities | References |
|---|---|---|---|
| Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate | Cyano (C≡N) at position 6; methyl at position 3 | Antimicrobial, kinase inhibition | |
| Methyl 5-cyano-4-methylfuro[2,3-b]pyridine | Cyano at position 5; methyl at position 4 | Antimicrobial | |
| Ethyl 5-(trifluoromethyl)furo[2,3-b]pyridine | CF₃ at position 5 | Anticancer (enhanced reactivity) | |
| Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate | Oxo group at position 3; dihydrofuran ring | Anticancer (enzyme inhibition) | |
| Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | Bromophenyl at position 6; CF₃ at position 4 | Targeted kinase inhibition |
Key Observations :
- Cyano Groups: Position 6 (as in Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate) enhances kinase inhibition, while position 5 (Methyl 5-cyano-4-methylfuro[2,3-b]pyridine) correlates with broad-spectrum antimicrobial activity .
- Trifluoromethyl (CF₃) Groups: Electron-withdrawing CF₃ groups improve metabolic stability and target binding. For example, Ethyl 5-(trifluoromethyl)furo[2,3-b]pyridine shows 2–3× higher cytotoxicity in cancer cell lines than non-fluorinated analogs .
- Halogenated Aromatics: Bromine at position 6 (Ethyl 3-amino-6-(4-bromophenyl)-...) increases selectivity for tyrosine kinases compared to chlorine analogs, likely due to enhanced hydrophobic interactions .
Ring Fusion and Isosteric Replacements
Alterations in ring fusion patterns or heteroatom placement significantly impact reactivity and applications:
Table 2: Ring Fusion Comparisons
Key Observations :
- Furan vs. Thiophene: Replacing oxygen with sulfur (thieno[2,3-b]pyridine) increases thermal stability and redox activity, making it suitable for optoelectronic materials .
- Furo vs. Pyrrolo : Pyrrolo[2,3-b]pyridine derivatives (e.g., Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) exhibit stronger DNA binding due to the nitrogen-rich core, whereas furan analogs prioritize enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
